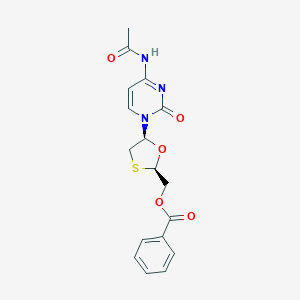

N-Acetyl O-Benzyl Lamivudine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of N-Acetyl O-Benzyl Lamivudine involves several steps, including the acetylation and benzylation of lamivudine. The reaction typically starts with lamivudine, which undergoes acetylation using acetic anhydride in the presence of a base such as pyridine. This is followed by benzylation using benzyl chloride under basic conditions .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product .

化学反応の分析

Types of Reactions

N-Acetyl O-Benzyl Lamivudine undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can occur, where the benzyl group can be replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Various nucleophiles depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound sulfoxide, while reduction may produce this compound alcohol .

科学的研究の応用

N-Acetyl O-Benzyl Lamivudine is widely used in scientific research, including:

Chemistry: As a reference standard in analytical chemistry for the development of new analytical methods.

Biology: In proteomics research to study protein interactions and functions.

Medicine: Investigated for its potential antiviral properties, particularly against HIV and hepatitis B.

Industry: Used in the development of new pharmaceutical formulations and drug delivery systems.

作用機序

N-Acetyl O-Benzyl Lamivudine exerts its effects by inhibiting viral reverse transcriptase, an enzyme crucial for the replication of viruses such as HIV and hepatitis B. The compound is phosphorylated intracellularly to its active triphosphate form, which is then incorporated into viral DNA by reverse transcriptase, leading to DNA chain termination .

類似化合物との比較

Similar Compounds

Lamivudine: A nucleoside analog used to treat HIV and hepatitis B.

Zidovudine: Another nucleoside analog used in combination with lamivudine for HIV treatment.

Emtricitabine: A similar nucleoside analog with a similar mechanism of action.

Uniqueness

N-Acetyl O-Benzyl Lamivudine is unique due to its specific acetyl and benzyl modifications, which may enhance its stability and bioavailability compared to other nucleoside analogs .

生物活性

N-Acetyl O-Benzyl Lamivudine (NOBL) is a synthetic nucleoside analogue derived from Lamivudine, a well-known antiviral drug used primarily in the treatment of HIV and hepatitis B virus (HBV) infections. This article explores the biological activity of NOBL, including its mechanism of action, pharmacokinetics, and potential therapeutic applications.

Overview of this compound

NOBL is characterized as a reverse transcriptase inhibitor and functions by interfering with viral DNA replication. Its structure allows it to be metabolized into its active form, lamivudine triphosphate (L-TP), which is crucial for its antiviral activity. The compound's synthesis involves acetylation and benzylation processes that enhance its stability and bioavailability compared to its parent compound, Lamivudine.

NOBL acts primarily by inhibiting the reverse transcriptase enzyme necessary for the replication of retroviruses like HIV and the polymerase enzyme required for HBV replication. The inhibition occurs through the following steps:

- Conversion to Active Form : NOBL is converted into L-TP within the cell.

- Inhibition of Viral Enzymes : L-TP competes with natural nucleotides for incorporation into viral DNA, leading to chain termination during DNA synthesis.

- Prevention of Viral Replication : The result is a significant reduction in viral load, as the replication cycle of the virus is disrupted.

Pharmacokinetics

NOBL is rapidly absorbed following oral administration, achieving peak serum concentrations within 0.5 to 1.5 hours. Its pharmacokinetic profile includes:

- Bioavailability : High due to its synthetic modifications.

- Half-life : Approximately 5-7 hours, allowing for once or twice daily dosing.

- Metabolism : Primarily via intracellular kinases that convert it to L-TP.

The biochemical properties of NOBL include:

- Cellular Uptake : NOBL enters cells through nucleoside transporters.

- Subcellular Localization : Once inside, it interacts with various cellular components, particularly nucleic acids and enzymes involved in DNA replication.

- Cytotoxicity : Studies indicate low cytotoxicity at therapeutic concentrations, making it a safer alternative to some existing antiviral agents .

Research Findings and Case Studies

Recent studies have highlighted the effectiveness of NOBL against various strains of HBV and HIV. For instance:

These findings suggest that NOBL has comparable efficacy to existing treatments while exhibiting lower toxicity.

Case Study: Efficacy Against Drug-Resistant Strains

A notable case study involved evaluating NOBL against drug-resistant HBV mutants. Results showed that NOBL maintained activity against several mutants associated with resistance to Lamivudine and adefovir, indicating its potential as a second-line treatment option .

特性

IUPAC Name |

[(2R,5S)-5-(4-acetamido-2-oxopyrimidin-1-yl)-1,3-oxathiolan-2-yl]methyl benzoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17N3O5S/c1-11(21)18-13-7-8-20(17(23)19-13)14-10-26-15(25-14)9-24-16(22)12-5-3-2-4-6-12/h2-8,14-15H,9-10H2,1H3,(H,18,19,21,23)/t14-,15+/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKSGJSLVQHXINJ-LSDHHAIUSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=NC(=O)N(C=C1)C2CSC(O2)COC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)NC1=NC(=O)N(C=C1)[C@@H]2CS[C@@H](O2)COC(=O)C3=CC=CC=C3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17N3O5S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

375.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。